N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide is a useful research compound. Its molecular formula is C22H19N5O2S and its molecular weight is 417.49. The purity is usually 95%.
BenchChem offers high-quality N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Drug Development
Compounds with the imidazo[1,2-a]pyridine moiety are known for their significant biological and therapeutic value. They have been incorporated into molecules that exhibit a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory properties . This suggests that our compound could be a candidate for the development of new drugs targeting these areas.
Cancer Therapeutics
Imidazo[1,2-a]pyridine derivatives have been proposed for the treatment of cancer due to their ability to interfere with cell proliferation and survival pathways . The compound could be explored for its anticancer potential, possibly as a chemotherapeutic agent or a targeted therapy molecule.
Cardiovascular Research
Some imidazo[1,2-a]pyridine derivatives have been studied for their application in cardiovascular diseases . The compound could be investigated for its effects on heart tissue, potentially leading to the development of new treatments for heart conditions.
Neurodegenerative Disease Treatment
Given that certain imidazo[1,2-a]pyridine compounds have been used in the treatment of Alzheimer’s disease , there’s a possibility that our compound could also be beneficial in the research and treatment of neurodegenerative diseases.
Optoelectronic Devices
The luminescent properties of imidazo[1,5-a]pyridine derivatives make them useful in materials science, particularly in the development of optoelectronic devices . This compound could be utilized in creating components for light-emitting diodes (LEDs) or other light-based technologies.
Biological Imaging
Imidazo[1,5-a]pyridine derivatives have been used as emitters for confocal microscopy and imaging . The compound could be functionalized to serve as a fluorescent probe for biological imaging, aiding in the visualization of cellular processes.
Sensors and Detection
Due to the electronic properties of imidazo[1,5-a]pyridine derivatives, they can be applied in the creation of sensors . The compound could be part of a sensor array for detecting environmental pollutants or biological markers.
Mechanism of Action
Target of Action
Similar compounds, such as imidazo[1,2-a]pyridin-3-yl-acetic acid derivatives, have been found to interact with γ-aminobutyric acid receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Related compounds, such as zolpidem, which is an imidazo[1,2-a]pyridin-3-yl-acetic acid derivative, exert their effects by blocking γ-aminobutyric acid receptors . This leads to an increase in inhibitory effects in the central nervous system, resulting in sedative and hypnotic effects.
Biochemical Pathways
It can be inferred from related compounds that the γ-aminobutyric acid (gaba) neurotransmission pathway might be affected . Blocking the GABA receptors can lead to an increase in inhibitory signals in the central nervous system.
Result of Action
Based on the potential interaction with γ-aminobutyric acid receptors, it can be inferred that this compound might have sedative and hypnotic effects .
properties
IUPAC Name |
N-(2-imidazo[1,2-a]pyridin-2-ylphenyl)-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O2S/c1-14-10-21(29)27-15(13-30-22(27)23-14)11-20(28)25-17-7-3-2-6-16(17)18-12-26-9-5-4-8-19(26)24-18/h2-10,12,15H,11,13H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQMLOMIYCHGEDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(CSC2=N1)CC(=O)NC3=CC=CC=C3C4=CN5C=CC=CC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.